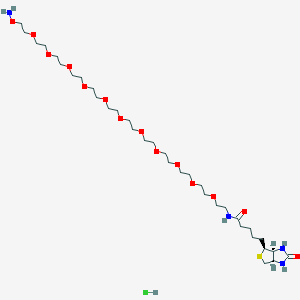

Biotin-PEG11-oxyamine hydrochloride

Overview

Description

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;hydrochloride is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thieno[3,4-d]imidazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from the preparation of the thieno[3,4-d]imidazole core. The core is typically synthesized through a cyclization reaction involving a thioamide and an α-halo ketone. Subsequent steps involve the introduction of the pentanamide and the polyethoxy chain through amide bond formation and etherification reactions, respectively. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput purification techniques such as chromatography or crystallization for the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The thieno[3,4-d]imidazole core can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the core or the side chains.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the core or side chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thieno[3,4-d]imidazole core can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Key Applications

-

Bioconjugation and Protein Labeling

- Biotin-PEG11-oxyamine is primarily used for bioconjugation processes where it labels proteins, peptides, and nucleic acids. The formation of stable oxime bonds allows for specific targeting and detection in various assays.

- Case Study : In a study involving GFP-fusion proteins, biotin-PEG11-oxyamine was utilized under CuAAC (click chemistry) conditions to facilitate the labeling process. The labeled proteins were subsequently isolated using affinity purification techniques .

-

Drug Delivery Systems

- The compound can be employed to develop targeted drug delivery systems. By conjugating therapeutic agents to biotinylated carriers, researchers can enhance the specificity and efficacy of drug delivery to target cells.

- Example : Biotinylated nanoparticles have been designed to deliver chemotherapeutic agents specifically to cancer cells expressing high levels of biotin receptors, thereby improving therapeutic outcomes while minimizing side effects.

-

Diagnostics and Assay Development

- Biotin-PEG11-oxyamine is utilized in the development of diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting. Its ability to form stable conjugates with biomolecules facilitates sensitive detection methods.

- Table 1: Comparison of Biotinylation Reagents in Assays

| Reagent | Stability | Solubility | Application Type |

|---|---|---|---|

| Biotin-PEG11-Oxyamine HCl | High | Excellent | Protein labeling, diagnostics |

| Other Biotin Reagents | Variable | Poor | Limited application |

-

Chemical Modifications

- The compound allows for chemical modifications of biomolecules, enabling researchers to study interactions and functions at a molecular level.

- Example : Researchers have modified glycoproteins using biotin-PEG11-oxyamine to investigate glycan structures and their biological roles.

-

Cross-Linking Studies

- It is also used in cross-linking studies to stabilize protein-protein interactions or protein-ligand complexes, aiding in structural biology research.

- Case Study : In a study examining store-operated calcium entry (SOCE) in mammalian cells, biotinylated probes were used to analyze protein interactions involved in calcium signaling pathways .

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]imidazole core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The polyethoxy chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Biotinyl-AEEA: This compound features a similar thieno[3,4-d]imidazole core and is used in biotinylation reactions.

Coenzyme A derivatives: These compounds also contain a thieno[3,4-d]imidazole core and are involved in various biochemical processes.

Uniqueness

The uniqueness of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;hydrochloride lies in its combination of a biologically active core with a highly flexible and hydrophilic polyethoxy chain. This structure may confer unique properties, such as enhanced solubility, bioavailability, and the ability to interact with a wide range of molecular targets.

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Biotin-PEG11-oxyamine hydrochloride, and how do they influence its applications in biochemical studies?

- Answer : The compound comprises three components: biotin (high-affinity binding to streptavidin/avidin), an 11-unit polyethylene glycol (PEG11) spacer (enhances solubility and reduces steric hindrance), and an oxyamine group (enables site-specific conjugation via oxime ligation with carbonyl groups). These features make it ideal for labeling biomolecules (e.g., glycoproteins) and drug delivery systems .

- Methodological Insight : For protein labeling, incubate the target protein (containing carbonyl groups) with this compound in a pH 4.5–6.5 buffer (e.g., sodium acetate) at 25–37°C for 2–6 hours. Use mass spectrometry or gel electrophoresis to confirm conjugation efficiency .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis or procurement?

- Answer : Employ nuclear magnetic resonance (NMR) to confirm the PEG11 spacer length and biotin-oxyamine linkage. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) assesses purity (>95% recommended). Mass spectrometry (MS) validates molecular weight (theoretical ~770–775 Da) .

Q. What are the standard protocols for dissolving and storing this compound to maintain stability?

- Answer : Dissolve in DMSO (10–20 mM stock) or PBS (pH 7.4) for aqueous applications. Aliquot and store at −20°C to prevent hydrolysis of the oxyamine group. Avoid freeze-thaw cycles, which degrade PEG chains .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency when using this compound for labeling low-abundance proteins?

- Answer :

- Experimental Design :

Reaction stoichiometry : Use a 5–10× molar excess of Biotin-PEG11-oxyamine to target carbonyl groups.

Time/temperature optimization : Test 4–24 hours at 4°C (reduces protein denaturation).

Competitive assays : Add sodium cyanoborohydride (NaBH3CN) to stabilize Schiff base intermediates.

- Data Contradiction Analysis : If conjugation yields vary between batches, check PEG11 integrity via MALDI-TOF MS or verify protein carbonyl availability via 2,4-dinitrophenylhydrazine (DNPH) assays .

Q. What strategies mitigate nonspecific binding of this compound in cellular imaging studies?

- Answer :

- Blocking agents : Pre-treat cells with 1% BSA or 5% nonfat milk to block biotin-binding sites.

- Control experiments : Use a biotin-free PEG-oxyamine compound to distinguish specific vs. nonspecific signals.

- Quantitative analysis : Compare fluorescence intensity (e.g., confocal microscopy) between treated and untreated samples. Data discrepancies may arise from endogenous biotinylation; validate via Western blot with streptavidin-HRP .

Q. How can researchers address solubility limitations of this compound in complex biological buffers?

- Answer :

- Solvent compatibility : Test co-solvents like ethanol (≤10%) or Tween-20 (0.01–0.1%) to enhance solubility without denaturing proteins.

- Dynamic light scattering (DLS) : Monitor aggregate formation in PBS or cell culture media. If aggregation occurs, reduce compound concentration or shorten reaction time.

- Alternative PEG lengths : Compare with PEG7 or PEG24 derivatives (if available) to balance solubility and steric effects .

Q. What analytical approaches resolve discrepancies in reported molecular weights of this compound across studies?

- Answer :

- Source verification : Confirm whether the compound includes a hydrochloride counterion (adds ~36 Da) or exists as a free base.

- MS calibration : Use a high-resolution instrument (e.g., Q-TOF) with external calibrants (e.g., sodium trifluoroacetate clusters).

- Batch variability : Collaborate with suppliers to obtain lot-specific analytical certificates (e.g., NMR, HPLC traces) .

Q. Data Presentation and Reproducibility Guidelines

Q. How should researchers document experimental conditions for this compound in publications to ensure reproducibility?

- Answer :

- Detailed synthesis/procurement : Specify vendor, catalog number, batch ID, and purity.

- Reaction parameters : Report pH, temperature, molar ratios, and incubation times.

- Validation data : Include raw NMR, MS, and HPLC traces in supplementary materials. Reference protocols from Analytical and Bioanalytical Chemistry for standardization .

Q. What statistical methods are appropriate for analyzing dose-response data in Biotin-PEG11-oxyamine-based drug delivery studies?

- Answer :

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O14S.ClH/c35-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-42-8-7-41-6-5-36-32(39)4-2-1-3-31-33-30(29-53-31)37-34(40)38-33;/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40);1H/t30-,31-,33-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKLCUWKOHRTHF-OOCNVMHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCON)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCON)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67ClN4O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.